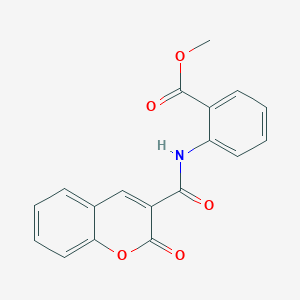

methyl 2-(2-oxo-2H-chromene-3-amido)benzoate

Overview

Description

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one moiety linked to a benzoate ester through an amide bond.

Preparation Methods

The synthesis of methyl 2-(2-oxo-2H-chromene-3-amido)benzoate typically involves the condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential use in drug development, particularly as an anticoagulant or anti-inflammatory agent.

Industry: The compound is used in the development of fluorescent sensors and dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2H-chromene-3-amido)benzoate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate can be compared with other coumarin derivatives such as:

Warfarin: A widely used anticoagulant that also contains a coumarin moiety.

Coumarin-3-carboxylic acid: Another coumarin derivative with similar biological activities.

4-hydroxycoumarin: A precursor in the synthesis of various coumarin-based compounds.

The uniqueness of methyl 2-(2-oxo-2H-chromene-3-amido)benzoate lies in its specific structural features, which confer distinct biological and chemical properties.

Biological Activity

Methyl 2-(2-oxo-2H-chromene-3-amido)benzoate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction of 4-hydroxycoumarin with methyl 2-aminobenzoate. This structural configuration combines the chromene moiety with an amide group, which is crucial for its biological activity. The molecular formula is , and it features key functional groups that contribute to its reactivity and interactions within biological systems.

Biological Activities

This compound exhibits a range of biological activities, primarily including:

- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspase pathways, leading to programmed cell death .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, particularly through the inhibition of pro-inflammatory cytokines. Its mechanism involves the modulation of NF-kB signaling pathways, which are critical in inflammation .

- Antiviral Activity : Recent studies have highlighted its potential against viral infections, including HIV. The compound appears to inhibit viral replication through interference with viral enzymes .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory responses and cancer cell proliferation.

- Cell Signaling Modulation : It affects signaling pathways such as those mediated by NF-kB and PPAR-γ, which are crucial for regulating immune responses and metabolism .

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative stress-related damage .

Comparative Analysis

| Activity Type | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Coumarin derivatives |

| Anticancer | Induces apoptosis in cancer cells | Flavonoids |

| Anti-inflammatory | Modulates NF-kB signaling | Non-steroidal anti-inflammatory drugs (NSAIDs) |

| Antiviral | Inhibits HIV replication | NRTIs (Nucleoside Reverse Transcriptase Inhibitors) |

Case Studies

- Antimicrobial Efficacy : A study conducted by Rosa et al. (2021) demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a therapeutic agent in treating infections .

- Cancer Cell Studies : Emam et al. (2023) reported that treatment with this compound resulted in a marked decrease in viability of breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

- Inflammation Models : In vivo studies have shown that administration of this compound reduced inflammation markers in animal models subjected to induced inflammation, confirming its therapeutic potential.

Properties

IUPAC Name |

methyl 2-[(2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c1-23-17(21)12-7-3-4-8-14(12)19-16(20)13-10-11-6-2-5-9-15(11)24-18(13)22/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUPABXHLWLSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975644 | |

| Record name | N-[2-(Methoxycarbonyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6023-18-3 | |

| Record name | N-[2-(Methoxycarbonyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.